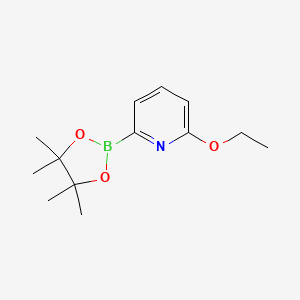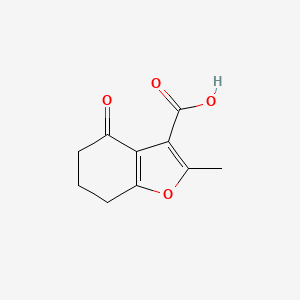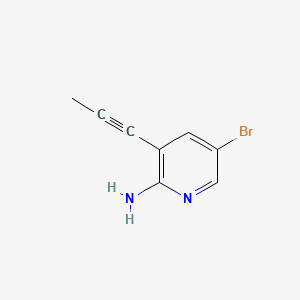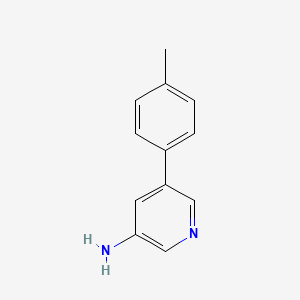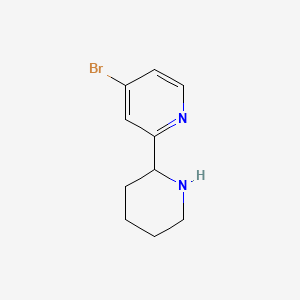
2-Fluor-6-(Trichlormethyl)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Fluoro-6-(trichloromethyl)pyridine” is a chemical compound with the empirical formula C6H3F4N . It is used as an intermediate in the synthesis of many agrochemical and pharmaceutical products .
Synthesis Analysis
The synthesis of “2-Fluoro-6-(trichloromethyl)pyridine” involves the fluorination of one or more pyridine compounds with a fluorinating agent . The process is industrially feasible and economically viable .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-6-(trichloromethyl)pyridine” is represented by the SMILES string Fc1cccc(n1)C(F)(F)F . The InChI key for this compound is IZOIOCQPMHHDHN-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving “2-Fluoro-6-(trichloromethyl)pyridine” are complex and involve several steps. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .
Physical And Chemical Properties Analysis
The average mass of “2-Fluoro-6-(trichloromethyl)pyridine” is 165.088 Da, and its monoisotopic mass is 165.020157 Da . More detailed physical and chemical properties may be available from specialized chemical databases or suppliers .
Wissenschaftliche Forschungsanwendungen
Synthese von Agrochemikalien
2-Fluor-6-(Trichlormethyl)pyridin: ist ein wertvolles Zwischenprodukt bei der Synthese von Agrochemikalien. Seine Derivate werden hauptsächlich zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt. Die Trifluormethylgruppe in solchen Verbindungen ist bekanntlich dazu geeignet, die biologische Aktivität und die physikalischen Eigenschaften zu verbessern, wodurch sie für die Schädlingsbekämpfung wirksam werden .
Pharmazeutische Industrie
Diese Verbindung dient als Schlüsselstrukturmotiv in Pharmazeutika. Die einzigartige Kombination der physikalisch-chemischen Eigenschaften des Fluoratoms und der Eigenschaften des Pyridinrings tragen zu den biologischen Aktivitäten der resultierenden Medikamente bei. Mehrere pharmazeutische Produkte, die diesen Molekülteil enthalten, wurden zugelassen, und viele weitere befinden sich in klinischen Studien .
Veterinärmedizin
In der Veterinärmedizin werden This compound-Derivate aufgrund ihrer starken biologischen Aktivitäten eingesetzt. Diese Derivate wurden in zugelassene Veterinärprodukte integriert, was die Vielseitigkeit und Bedeutung der Verbindung in der Tiergesundheit unterstreicht .
Forschung in der organischen Synthese
Forscher verwenden diese Verbindung als Baustein in der organischen Synthese. Ihre Reaktivität ermöglicht die Herstellung verschiedener neuartiger organischer Verbindungen, die dann auf verschiedene biologische oder chemische Eigenschaften getestet werden können .
Materialwissenschaften
Die Derivate der Verbindung werden in der Materialwissenschaft zur Entwicklung neuer funktionaler Materialien untersucht. Das Vorhandensein von Fluor kann die Eigenschaften des Materials erheblich verändern, z. B. die Beständigkeit gegen Lösungsmittel und die thermische Stabilität .
Umweltwissenschaften
In den Umweltwissenschaften werden Derivate von This compound auf ihr Potenzial zur Kontrolle von Cyanobakterien in Gewässern untersucht. Diese Anwendung ist entscheidend für die Aufrechterhaltung des ökologischen Gleichgewichts und die Sicherstellung der Wasserqualität .
Wirkmechanismus
Target of Action
2-Fluoro-6-(trichloromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of this compound are pests in the agricultural industry . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .
Mode of Action
It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that tfmp derivatives have been used in the protection of crops from pests , suggesting that they may interfere with biochemical pathways essential for pest survival.
Pharmacokinetics
The presence of fluorine and pyridine structure in tfmp derivatives is known to result in superior pest control properties when compared to traditional phenyl-containing insecticides , which may suggest favorable bioavailability and distribution characteristics.
Result of Action
The major use of tfmp derivatives, including 2-fluoro-6-(trichloromethyl)pyridine, is in the protection of crops from pests . This suggests that the compound’s action results in the effective control of pest populations.
Action Environment
The wide use of tfmp derivatives in the agrochemical industry suggests that they are likely designed to be stable and effective under a variety of environmental conditions typical of agricultural settings.
Safety and Hazards
“2-Fluoro-6-(trichloromethyl)pyridine” is a flammable liquid. It poses a moderate fire hazard when exposed to heat or flame. Its vapour forms an explosive mixture with air and may travel a considerable distance to a source of ignition . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that the biological activity of pyridine heterocyclic compounds increases several times after adding the fluoro . The presence of a fluorine atom and a pyridine structure in 2-Fluoro-6-(trichloromethyl)pyridine may result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Cellular Effects
It is known that pyridine derivatives can have significant effects on various types of cells and cellular processes
Molecular Mechanism
It is known that the presence of a fluorine atom and a pyridine structure in this compound may contribute to its distinctive physical-chemical properties
Temporal Effects in Laboratory Settings
It is known that the demand for trifluoromethylpyridine (TFMP) derivatives, which include 2-Fluoro-6-(trichloromethyl)pyridine, has been increasing steadily in the last 30 years .
Metabolic Pathways
It is known that the presence of a fluorine atom and a pyridine structure in this compound may contribute to its distinctive physical-chemical properties
Eigenschaften
IUPAC Name |
2-fluoro-6-(trichloromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3FN/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQROJMHDPZEHMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743328 |
Source


|
| Record name | 2-Fluoro-6-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207664-71-8 |
Source


|
| Record name | 2-Fluoro-6-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
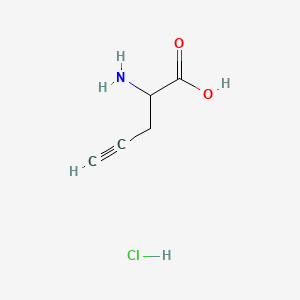
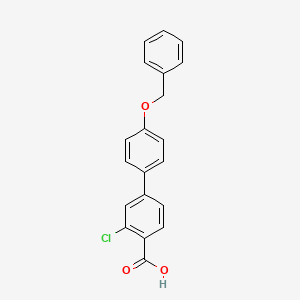
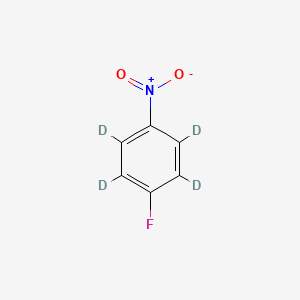
![8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596163.png)
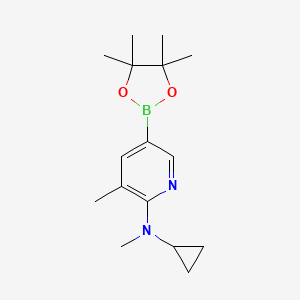
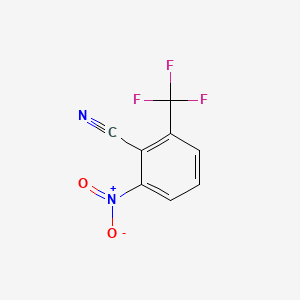
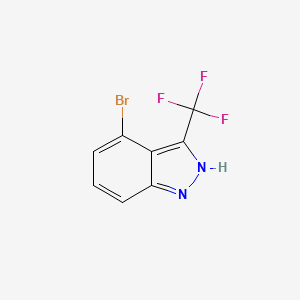
![Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B596173.png)
